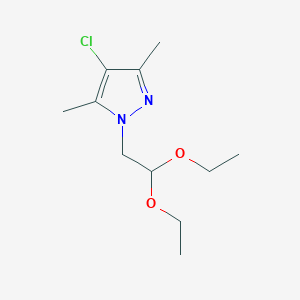![molecular formula C14H7Cl2F3O2 B1393786 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261930-84-0](/img/structure/B1393786.png)
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis and Characterization
- Tri- and diorganotin(IV) carboxylates with 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid were synthesized and characterized, showing potential in antibacterial and antifungal activities (Ahmad et al., 2002).
Electrochemical Reactions
- 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl was obtained via electro-induced S RN 1 reaction from 1,4-dichlorobenzene, showcasing the compound's potential in complex organic synthesis (Combellas et al., 1993).
Thermal and Optical Properties
- New poly(amide-imide)s with trifluoromethyl and chloride substituents were synthesized, demonstrating high thermal stability and excellent optical transparency, indicating utility in materials science (Liu et al., 2017).
Novel Polyimides
- Synthesis of novel fluorinated polyimides from similar compounds showed good solubility and thermal stability, suggesting applications in high-performance materials (Yin et al., 2005).
Supramolecular Networks
- Study of tricarboxylic acid monolayers based on similar compounds revealed unique hydrogen bonding patterns, impacting the design of high-density molecular assemblies (Dienstmaier et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridines derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in the synthesis of several crop-protection products .
Pharmacokinetics
The compound’s molecular weight is 27304 , which could influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have shown significant biological activities in the agrochemical and pharmaceutical industries .
Action Environment
The compound’s physicochemical properties, such as its density of 1359 g/cm3 at 20 °C , could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The interactions between 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid and these biomolecules are primarily based on its ability to form stable complexes, which can alter the conformation and activity of the target molecules .
Cellular Effects
The effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can affect the expression of specific genes, thereby altering the cellular response to various stimuli .
Molecular Mechanism
At the molecular level, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the complex. Additionally, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. The long-term effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid on cellular function have been studied in both in vitro and in vivo models, revealing that prolonged exposure can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of specific metabolites. For instance, it may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production within cells .
Transport and Distribution
Within cells and tissues, 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, influencing its overall activity and function. The transport and distribution of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid are critical for its biochemical effects .
Subcellular Localization
The subcellular localization of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through various targeting signals and post-translational modifications. The localization of 3’,4’-Dichloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid can affect its interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-2-1-7(6-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOHEQFDBYSARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691266 | |
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-84-0 | |
| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)



acetic acid](/img/structure/B1393714.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)




![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)
